molecular formula C14H13BrO B8268059 1-Bromo-3-(cyclopropylmethoxy)naphthalene

1-Bromo-3-(cyclopropylmethoxy)naphthalene

Cat. No.: B8268059
M. Wt: 277.16 g/mol
InChI Key: QHRZYIBCKFNWFL-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylmethoxy)naphthalene is an organic compound with the molecular formula C14H13BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a cyclopropylmethoxy group is attached at the third position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene . This intermediate can then undergo a nucleophilic substitution reaction with cyclopropylmethanol in the presence of a base like potassium carbonate to form 1-Bromo-3-(cyclopropylmethoxy)naphthalene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopropylmethoxy)naphthalene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitriles: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Naphthoquinones and Dihydronaphthalenes: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Bromo-3-(cyclopropylmethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the naphthalene ring and the coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(cyclopropylmethoxy)naphthalene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and developing new materials.

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-14-8-12(16-9-10-5-6-10)7-11-3-1-2-4-13(11)14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZYIBCKFNWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=CC=CC=C3C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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